molecular formula C24H27N5O4 B4518744 [4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone

[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone

Cat. No.: B4518744
M. Wt: 449.5 g/mol
InChI Key: VYDMFFRHYHDIQT-UHFFFAOYSA-N
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Description

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazolopyridine moiety, a piperidine ring, and an indole derivative. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Scientific Research Applications

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It serves as a probe for studying biological processes, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective activities.

    Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone typically involves multiple steps, starting from readily available precursors. The process often begins with the formation of the triazolopyridine core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the coupling of the indole derivative to the piperidine-triazolopyridine intermediate under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization, column chromatography, and HPLC are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone or nitro groups within the compound to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid, while reduction of a nitro group on the triazolopyridine ring may produce an amino derivative.

Mechanism of Action

The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, its interaction with neurotransmitter receptors may result in neuroprotective effects by preventing excitotoxicity and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-ylmethanone lies in its specific combination of structural features, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets, improved pharmacokinetic properties, and greater efficacy in therapeutic applications.

Properties

IUPAC Name

[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]-(5,6,7-trimethoxy-1-methylindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-27-17(13-16-14-18(31-2)21(32-3)22(33-4)20(16)27)24(30)28-11-8-15(9-12-28)23-26-25-19-7-5-6-10-29(19)23/h5-7,10,13-15H,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDMFFRHYHDIQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC(=C(C(=C21)OC)OC)OC)C(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
Reactant of Route 3
[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
Reactant of Route 4
[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl](5,6,7-trimethoxy-1-methyl-1H-indol-2-yl)methanone

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